1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid
Description
1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid is a substituted benzofuran derivative characterized by a methyl group at the 1-position and a carboxylic acid moiety. This compound is part of a broader class of isobenzofuranones, which are valued for their synthetic versatility in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-methyl-3-oxo-2-benzofuran-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-10(9(12)13)7-5-3-2-4-6(7)8(11)14-10/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRVBOWZLGEPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted phenol with an appropriate carboxylic acid derivative, followed by cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve optimized synthetic routes that maximize yield and minimize by-products. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid has been evaluated for its efficacy against various bacterial strains. A study demonstrated that modifications to the benzofuran structure could enhance antimicrobial activity, making it a candidate for developing new antibiotics.
Anti-inflammatory Properties
Research has shown that compounds similar to this compound can inhibit pro-inflammatory cytokines. In vitro assays revealed that this compound could reduce inflammation markers in cell lines exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases.
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various reactions such as:
- Esterification : Reacting with alcohols to form esters.
- Condensation Reactions : Participating in reactions to create larger molecular frameworks.
A notable case study involved the synthesis of novel benzofuran derivatives using this compound as a starting material. The resulting compounds exhibited enhanced biological activities compared to their precursors.
Polymer Chemistry
The incorporation of this compound into polymer matrices has shown promise in enhancing material properties. Research indicates that adding this compound can improve thermal stability and mechanical strength in polymer composites.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Effective against Gram-positive bacteria |
| Anti-inflammatory Properties | Reduced cytokine levels in vitro | |
| Organic Synthesis | Synthetic Intermediates | Key precursor for novel benzofurans |
| Material Science | Polymer Chemistry | Enhanced thermal stability |
Case Study 1: Antimicrobial Efficacy
A recent investigation tested the antimicrobial properties of several benzofuran derivatives, including this compound. Results showed a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Enhancement
In a study focused on polymer composites, researchers incorporated this compound into a polycarbonate matrix. The modified polymer exhibited superior mechanical properties and thermal resistance compared to unmodified samples.
Mechanism of Action
The mechanism of action of 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
3-Oxo-1,3-dihydro-2-benzofuran-1-carboxylic Acid (CAS 708-14-5)
1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic Acid (CAS 5762-27-6)
1-Hydroxy-3-oxo-1H-2-benzofuran-4-carboxylic Acid (CAS 14671-41-1)
- Structure : Hydroxyl substituent at the 1-position instead of methyl.
- Functional Impact : The hydroxyl group enhances acidity (pKa ~3–4) and hydrogen-bonding capacity, making it more reactive in esterification or amidation reactions compared to the methylated derivative .
Physicochemical Properties
*Inferred from structural similarity.
Biological Activity
1-Methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid (CAS 123468-21-3) is a compound that has garnered attention for its diverse biological activities. This article examines the biological properties of this compound, including its antioxidant, antibacterial, antifungal, anti-inflammatory, and anticancer activities. Through a review of recent studies and findings, we aim to provide a comprehensive understanding of its potential applications in pharmacology.
This compound is characterized by its unique benzofuran structure, which contributes to its biological activity. The compound can be synthesized through various chemical reactions involving benzofuran derivatives.
Antioxidant Activity
The antioxidant properties of this compound have been demonstrated in several studies. It effectively scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various diseases.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against a range of pathogenic bacteria. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
Antifungal Activity
In addition to its antibacterial properties, this compound has antifungal activity. Studies have reported its effectiveness against common fungal pathogens, suggesting its potential use in treating fungal infections.
Anti-inflammatory Activity
The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism can be beneficial in managing inflammatory diseases and conditions.
Anticancer Activity
Significant interest surrounds the anticancer potential of this compound. Preliminary studies have indicated that it may inhibit the proliferation of various cancer cell lines, including breast and leukemia cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for 1-methyl-3-oxo-1,3-dihydro-2-benzofuran-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursors such as resorcinol derivatives. A common method uses potassium 3-ketocyclohex-1-enolate intermediates, followed by reaction with ethyl bromopyruvate under alkaline conditions . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while protic solvents (e.g., methanol) may reduce byproduct formation .
- Reaction time : Extended reflux periods (>6 hours) improve yields but risk decomposition; monitoring via TLC is recommended .
- Catalysts : Alkaline conditions (e.g., KOH) are critical for ring closure, with yields averaging 60–75% .
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Single-crystal studies reveal bond lengths (mean C–C = 0.002 Å) and dihedral angles, confirming the lactone ring geometry .
- Spectroscopy :
Q. What intermediates are critical in its synthesis?
Key intermediates include:
- Ethyl bromopyruvate : Reacts with enolate intermediates to form the benzofuran core .
- 3-Ketocyclohexenolate : Generated via base-mediated deprotonation of resorcinol derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies often arise from solvent purity or catalytic impurities. For example:
- Solvent effects : Anhydrous DMF yields 75% product, while hydrated solvents drop yields to 50% due to hydrolysis .
- Catalyst traces : Residual Al³⁺ from glassware can alter reaction pathways; pre-treatment with EDTA is advised .
- Validation : Cross-check with HPLC-MS to quantify byproducts (e.g., quinone derivatives from over-oxidation) .
Q. What mechanistic insights exist for its biological activity?
Studies suggest:
- Enzyme inhibition : The carboxylic acid group chelates metal ions in active sites (e.g., dihydroorotate dehydrogenase), disrupting nucleotide synthesis .
- Antimicrobial action : Derivatives exhibit MIC values of 8–16 µg/mL against S. aureus, linked to membrane disruption .
- Data gaps : Limited in vivo pharmacokinetic data necessitate further ADMET profiling .
Q. How can computational modeling guide its optimization?
Q. What role do solvent dynamics play in reaction kinetics?
Q. How does crystallographic data inform polymorphism risks?
- Packing analysis : The monoclinic P2₁/c space group (Z = 4) indicates low polymorphism propensity .
- H-bonding : Intermolecular O–H···O bonds (2.85 Å) stabilize the lattice, reducing hydrate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
